molecular formula C20H16ClNO4S B14649733 N-(Benzoyloxy)-N-(4-chlorophenyl)-4-methylbenzene-1-sulfonamide CAS No. 53691-06-8

N-(Benzoyloxy)-N-(4-chlorophenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B14649733
CAS No.: 53691-06-8
M. Wt: 401.9 g/mol
InChI Key: RAARVMFFSMOFAE-UHFFFAOYSA-N
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Description

N-(Benzoyloxy)-N-(4-chlorophenyl)-4-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a benzoyloxy group, a 4-chlorophenyl group, and a 4-methylbenzene-1-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzoyloxy)-N-(4-chlorophenyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenylamine with benzoyl chloride to form N-(4-chlorophenyl)benzamide. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Benzoyloxy)-N-(4-chlorophenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or other derivatives.

Scientific Research Applications

N-(Benzoyloxy)-N-(4-chlorophenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Benzoyloxy)-N-(4-chlorophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzoyloxy)-N-phenyl-4-methylbenzene-1-sulfonamide
  • N-(Benzoyloxy)-N-(4-methylphenyl)-4-methylbenzene-1-sulfonamide
  • N-(Benzoyloxy)-N-(4-chlorophenyl)-benzenesulfonamide

Uniqueness

N-(Benzoyloxy)-N-(4-chlorophenyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both the benzoyloxy and 4-chlorophenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

53691-06-8

Molecular Formula

C20H16ClNO4S

Molecular Weight

401.9 g/mol

IUPAC Name

(4-chloro-N-(4-methylphenyl)sulfonylanilino) benzoate

InChI

InChI=1S/C20H16ClNO4S/c1-15-7-13-19(14-8-15)27(24,25)22(18-11-9-17(21)10-12-18)26-20(23)16-5-3-2-4-6-16/h2-14H,1H3

InChI Key

RAARVMFFSMOFAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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